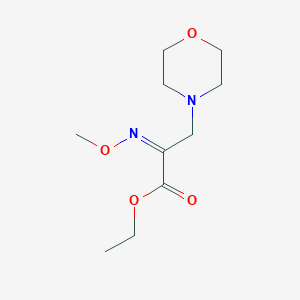

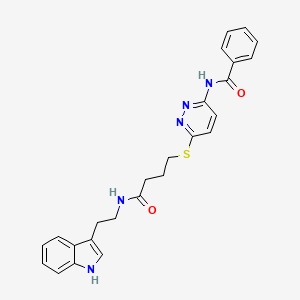

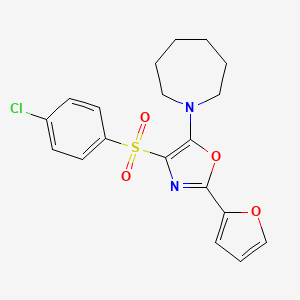

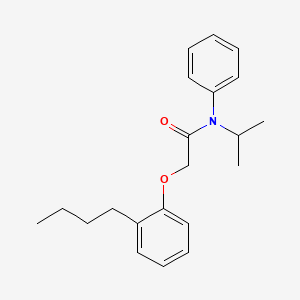

![molecular formula C26H29N3O2 B2934747 萘-1-基(4-(吡啶-4-氧基)-[1,4'-联哌啶]-1'-基)甲苯酮 CAS No. 1705842-00-7](/img/structure/B2934747.png)

萘-1-基(4-(吡啶-4-氧基)-[1,4'-联哌啶]-1'-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

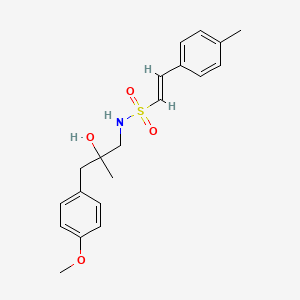

“Naphthalen-1-yl(4-(pyridin-4-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone” is a complex organic compound. It contains a naphthalene moiety, a pyridine ring, and a bipiperidine structure, which are all fused together. The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the naphthalene moiety could be introduced via a Friedel-Crafts acylation or alkylation. The pyridine ring could be formed via a Chichibabin pyridine synthesis. The bipiperidine structure could be introduced via a reductive amination .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The naphthalene and pyridine rings are aromatic, meaning they have a cyclic, planar structure with conjugated pi bonds. The bipiperidine structure would add additional complexity, as it contains two piperidine rings linked by a single bond .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability and potentially its fluorescence properties. The bipiperidine moiety could influence its solubility and boiling/melting points .科学研究应用

过渡金属离子的化学传感器

萘衍生物已被合成并表征其对过渡金属离子的分子识别能力,显示出对Cu2+离子的显着选择性。这种选择性在甲醇或甲醇-水混合物中观察到,并伴有从橙色到深蓝色的颜色变化,表明作为化学传感器的潜在应用 (Prajkta Gosavi-Mirkute 等,2017)。

蘑菇酪氨酸酶抑制

已合成与本化合物相关的双吡啶化合物,并检查了它们对蘑菇酪氨酸酶的抑制活性,蘑菇酪氨酸酶是黑色素生物合成途径中的关键酶。发现这些化合物是有效的非竞争性抑制剂,表明在需要酪氨酸酶抑制的领域中具有潜在应用 (F. Karbassi 等,2004)。

抗癌评价

萘衍生物已被合成并评估其抗癌活性。合成涉及与不同亲核试剂的反应,从而产生具有潜在抗癌特性的化合物。其中一些新合成的化合物被评估为抗癌剂,突出了萘衍生物在药物化学中的多功能性 (R. S. Gouhar & Eman M. Raafat, 2015)。

作用机制

Target of Action

Compounds with similar structures have been found to target theSerine/threonine-protein kinase Sgk1 . This protein plays a crucial role in regulating ion transport and cell survival.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target protein, potentially altering its function and leading to changes in cellular processes .

Biochemical Pathways

Given its potential interaction with serine/threonine-protein kinase sgk1, it may influence pathways related toion transport and cell survival .

Result of Action

Based on its potential target, it may influencecell survival and ion transport processes .

未来方向

The future research directions for this compound would likely depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, or conducting preclinical and clinical trials .

属性

IUPAC Name |

naphthalen-1-yl-[4-(4-pyridin-4-yloxypiperidin-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O2/c30-26(25-7-3-5-20-4-1-2-6-24(20)25)29-16-10-21(11-17-29)28-18-12-23(13-19-28)31-22-8-14-27-15-9-22/h1-9,14-15,21,23H,10-13,16-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQPTQGGGBCTBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(CC2)OC3=CC=NC=C3)C(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2934665.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)

![1-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2934683.png)

![1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2934686.png)

![N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2934687.png)